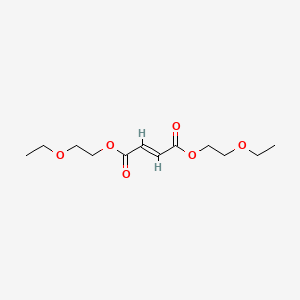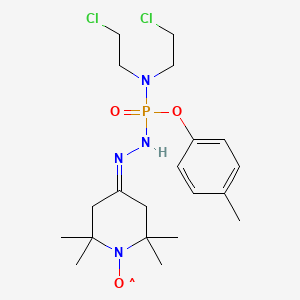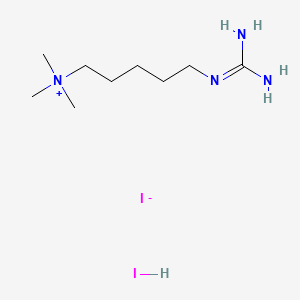
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide is a chemical compound with a complex structure that includes a phenoxy group attached to a pyrimidinyl ring, which is further connected to an acetic acid moiety via a thio linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide typically involves the reaction of 6-phenoxy-4-pyrimidinethiol with acetic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted hydrazides or thioethers.
Scientific Research Applications
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thio linkage and hydrazide group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- ((6-Phenoxy-4-pyrimidinyl)thio)acetic acid
Uniqueness
Acetic acid, ((6-phenoxy-4-pyrimidinyl)thio)-, hydrazide is unique due to its specific structural features, such as the combination of a phenoxy group and a pyrimidinyl ring connected via a thio linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
137927-73-2 |
|---|---|
Molecular Formula |
C12H12N4O2S |
Molecular Weight |
276.32 g/mol |
IUPAC Name |
2-(6-phenoxypyrimidin-4-yl)sulfanylacetohydrazide |
InChI |
InChI=1S/C12H12N4O2S/c13-16-10(17)7-19-12-6-11(14-8-15-12)18-9-4-2-1-3-5-9/h1-6,8H,7,13H2,(H,16,17) |
InChI Key |
LNJSSGABUQZOPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















